[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(2-1-9(11)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWJRZUKFFPOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine generally involves:
- Introduction of the morpholine group onto a trifluoromethyl-substituted aromatic ring.
- Subsequent conversion of a suitable precursor group (such as a nitro or nitrile group) to the amine functionality.
Preparation of the Morpholine-Substituted Aromatic Intermediate
A key intermediate in the synthesis is 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, which can be prepared by nucleophilic aromatic substitution of 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine.
- React 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine in the presence of potassium carbonate as a base.
- Use acetonitrile as the solvent.
- Conduct the reaction under nitrogen atmosphere at 353 K (80 °C) for 12 hours.
- After reaction completion, work up involves concentration, aqueous dilution, and extraction with ethyl acetate.
- The product is purified by recrystallization from ethanol.
- Yield: Approximately 94%.
- Product: Colourless crystalline solid.
- Melting point: 408–410 K.
This method is well-documented and provides a high-yielding route to the morpholine-substituted trifluoromethylbenzonitrile intermediate.
Conversion of Nitrile to Methanamine Functionality
The nitrile group on the aromatic ring can be converted to the corresponding amine via reduction. Common methods include catalytic hydrogenation or chemical reduction.
A related example from patent literature describes the reduction of a nitro-substituted morpholine derivative to the corresponding amine using catalytic hydrogenation:
- Substrate: 4-(4-nitrophenyl)morpholin-3-one (structurally related aromatic morpholine derivative).
- Catalyst: 5% palladium on activated carbon.
- Solvent: Water or water mixed with a miscible organic solvent (e.g., methanol, ethanol).
- Reaction conditions: Hydrogen pressure of 1–200 bar (preferably 5–10 bar), temperature 20–200 °C (preferably 50–150 °C).
- Reaction time: Typically 1.5 to 2 hours.
- Workup: Filtration to remove catalyst, extraction with ethyl acetate, and concentration to isolate the amine product.
This hydrogenation method is efficient for reducing aromatic nitro groups to amines and can be adapted for related trifluoromethyl-substituted aromatic compounds.
Representative Reaction Scheme Summary
Detailed Research Findings and Notes
- The morpholine ring adopts a chair conformation in the intermediate, and the trifluoromethyl group may show disorder in crystal structures, indicative of conformational flexibility.
- The hydrogenation step uses palladium on activated carbon as a catalyst, with water as the preferred solvent, offering environmentally benign conditions and good selectivity for amine formation.
- Reaction progress in hydrogenation is monitored by conversion controls, typically completing within 2 hours.
- The crude amine product after hydrogenation contains residual catalyst, which can be removed by filtration or used directly in subsequent synthetic steps.
- Extraction solvents such as ethyl acetate are preferred for isolating the product from aqueous reaction mixtures.
- The described methods avoid harsh reagents and provide scalable routes for industrial synthesis.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield/Outcome | Key Features |
|---|---|---|---|
| Nucleophilic substitution of fluoroarene | Morpholine, K2CO3, acetonitrile, 353 K, 12 h | ~94% yield | High selectivity, mild conditions |
| Catalytic hydrogenation of nitro/nitrile group | Pd/C, H2 (5–10 bar), water or water-organic solvent, 50–150 °C, 1.5–2 h | Quantitative conversion | Environmentally friendly, scalable |
| Product isolation | Filtration, ethyl acetate extraction, recrystallization | Pure amine product | Simple workup, high purity |
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine or phenylmethanamine derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized in pharmaceutical research due to its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study:
A study investigated the compound's efficacy in inhibiting specific enzymes related to cancer progression. The findings indicated that [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine exhibited significant inhibitory activity against target enzymes, suggesting its potential as an anticancer agent.
Proteomics Research
In proteomics, this compound is employed to study protein interactions and functions. Techniques such as affinity chromatography and mass spectrometry are used to identify proteins that interact with it.
Methods of Application:
- Affinity chromatography isolates target proteins.
- Mass spectrometry analyzes protein interactions.
Results:
These studies have revealed new targets for drug development and pathways for disease intervention, highlighting the compound's role in advancing proteomics research.
Synthesis and Optimization
The synthesis of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthetic routes typically include:
- Formation of the morpholine ring.
- Introduction of the trifluoromethyl group.
- Final coupling reaction to produce the desired amine.
Mechanism of Action
The mechanism of action of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl and Heterocyclic Substituents
a. N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine (4g)
- Structure : Features two trifluoromethyl groups on a benzylidene scaffold.
- Synthesis : Prepared via catalytic amine oxidation under aerobic conditions, yielding 37% as an oil .
- Comparison : The absence of morpholine and presence of a benzylidene group reduce steric hindrance but may decrease solubility compared to the target compound.
b. {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine
c. [4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine
- Structure : Substitutes morpholine with an isopropyloxy group.
- Synthesis: Not detailed, but likely involves nucleophilic substitution.
- Comparison : The isopropyloxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to morpholine-containing analogues .
Morpholine-Containing Analogues
a. (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine
- Structure : Combines a chlorophenyl group with a methyl-substituted morpholine.
- Physicochemical Properties : Molecular weight 240.73 g/mol; chlorine introduces higher polarity than trifluoromethyl .
- Comparison : The chloro substituent may increase metabolic stability but reduce electron-withdrawing effects compared to trifluoromethyl groups .
b. [4-(2-Morpholinoethoxy)phenyl]methanamine
- Structure : Features a morpholine-linked ethoxy spacer.
- Synthesis : Likely involves coupling of morpholine-ethoxy intermediates.
c. 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride
a. ((3aR,4R,6R,6aR)-2,2-dimethyl-6-(6-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-9H-purin-9-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanamine (D2)
- Application : Intermediate in anti-mycobacterial agents targeting Mycobacterium tuberculosis.
b. Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate
- Structure : Benzimidazole core with morpholine and trifluoromethylphenyl groups.
- Crystallography: Planar benzimidazole ring with dihedral angles of 35.66° (phenyl) and 75.45° (morpholine), suggesting distinct packing behavior compared to non-fused aromatic systems .
Data Table: Key Comparative Features
Biological Activity
The compound [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine is a synthetic organic molecule notable for its unique structural features, including a morpholine ring and a trifluoromethyl group. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry and proteomics research.
Structural Characteristics
- Chemical Formula : C12H15F3N2O
- IUPAC Name : [4-(4-morpholinyl)-2-(trifluoromethyl)phenyl]methanamine
- Molecular Weight : 270.26 g/mol
The trifluoromethyl group enhances lipophilicity and reactivity, while the morpholine moiety contributes to its pharmacological properties. These features make it a candidate for drug development and biological interaction studies.
Biological Activity Overview
The biological activity of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine has been explored through various studies, focusing on its interactions with proteins and potential therapeutic applications.
Key Findings:
- Proteomics Applications : The compound has been utilized in proteomics to study protein interactions, employing techniques such as affinity chromatography and mass spectrometry to identify binding partners. This can lead to new drug targets or pathways for disease intervention.
- Pharmacological Effects : Similar compounds have demonstrated diverse pharmacological effects, including anti-cancer activity, neuroprotective properties, and anti-mycobacterial effects. The compound's structure suggests it may exhibit similar activities due to its electron-withdrawing trifluoromethyl group .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been conducted to predict the biological efficacy of compounds with similar structures, revealing insights into their mechanisms of action and potential therapeutic applications.
1. Inhibition of Mycobacterium tuberculosis
A study highlighted the screening of a chemical library, where several compounds were identified with inhibitory effects on Mycobacterium tuberculosis. Although the specific activity of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine was not detailed, the context suggests its structural analogs could be explored for similar anti-tubercular activity .
2. Structure-Activity Relationship (SAR) Studies
In-depth SAR studies on related compounds have shown that modifications in the molecular structure can significantly affect biological activity. For instance, analogs with specific substitutions were tested for their potency against various biological targets, indicating that [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine may also benefit from systematic structural modifications to enhance efficacy and reduce toxicity .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine | Morpholine ring, trifluoromethyl group | Potential anti-cancer activity |
| 2-Methylphenylmethanamine | Methyl group on phenyl | Antidepressant properties |
| 4-Aminophenylmorpholine | Amino group on phenyl | Neuroprotective effects |
| 3-Trifluoromethylphenylmethanamine | Trifluoromethyl group | Anticancer activity |
Q & A
Q. What are the key structural features of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine, and how are they characterized?
The compound features a morpholine ring attached to a phenyl group substituted with a trifluoromethyl group and a methanamine moiety. Key characterization methods include:
- X-ray crystallography : Reveals planar benzimidazole-like structures in related derivatives, with dihedral angles (e.g., 35.66° between phenyl and morpholine rings) critical for understanding steric interactions .
- Spectroscopy : NMR (e.g., , ) confirms proton environments and carbon frameworks, while IR identifies functional groups like NH and C-F stretches .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl groups .
Q. What synthetic routes are commonly used to prepare [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine?
A representative synthesis involves:
- Step 1 : Condensation of morpholine derivatives with trifluoromethylphenyl precursors using sodium persulfate in DMF, followed by purification via ethyl acetate extraction .
- Step 2 : Functionalization of the methanamine group via reductive amination or nucleophilic substitution, monitored by TLC or HPLC for intermediate validation .
- Yield optimization : Adjusting reaction time (24–48 hrs) and temperature (80–100°C) improves efficiency, with typical yields ranging from 26% to 96% for analogous compounds .
Q. How are impurities or byproducts managed during synthesis?
- Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane removes unreacted morpholine or trifluoromethylphenyl intermediates .
- Recrystallization : Ethyl acetate or methanol/water mixtures enhance purity (>98%) by isolating crystalline products .
- Analytical monitoring : HPLC with UV detection (λ = 254 nm) identifies residual solvents or degradation products .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Electron-withdrawing effects : The -CF group increases electrophilicity at the phenyl ring, enhancing interactions with biological targets (e.g., enzymes) .
- Lipophilicity : LogP values rise by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Fluorine substitution reduces oxidative metabolism, as shown in microsomal studies of similar compounds .
Q. What strategies resolve contradictions in bioactivity data for this compound?
- Dose-response analysis : Re-evaluate IC values across multiple assays (e.g., enzymatic vs. cellular) to distinguish direct target effects from off-target interactions .
- Structural analogs : Compare activity of derivatives lacking the morpholine or trifluoromethyl group to isolate pharmacophoric contributions .
- Computational modeling : Molecular docking (AutoDock/Vina) identifies binding pose variations in target proteins, explaining discrepancies in inhibition kinetics .
Q. How can the crystal structure inform drug design for this compound?
- Hydrogen-bond networks : In related benzimidazole derivatives, C–H···F and C–H···O interactions stabilize crystal packing, suggesting similar motifs may enhance solubility or stability .
- Torsional angles : Adjusting substituents on the morpholine ring (e.g., chair vs. boat conformations) modulates steric hindrance, as shown in SHELX-refined structures .
- Co-crystallization : Soaking with target proteins (e.g., kinases) reveals binding site adaptability, guiding SAR studies .
Q. What advanced analytical methods validate its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (, ) to receptors like GPCRs or ion channels .
- Cryo-EM : Resolves compound-protein complexes at near-atomic resolution, identifying allosteric pockets .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale synthesis?
- Catalyst screening : Test alternatives to sodium persulfate (e.g., TEMPO or AIBN) for radical-mediated steps .
- Solvent optimization : Replace DMF with DMA or NMP to reduce viscosity and improve mixing .
- Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer for exothermic steps .
Q. What computational tools predict the compound’s ADMET properties?
- SwissADME : Estimates bioavailability, BBB penetration, and CYP450 inhibition risks .
- Molinspiration : Calculates drug-likeness scores based on topological polar surface area (TPSA) and hydrogen-bond donors/acceptors .
- MD simulations (GROMACS) : Models membrane permeability and aggregation tendencies using lipid bilayer systems .
Q. How to design analogs with improved metabolic stability?
- Deuterium incorporation : Replace labile C–H bonds in the methanamine group with C–D to slow oxidative degradation .
- Prodrug strategies : Mask the amine with acetyl or carbamate groups, cleaved enzymatically in vivo .
- Isosteric replacement : Substitute morpholine with thiomorpholine or piperazine to alter metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
